4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-acetamidoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(20)18-12-4-6-13(7-5-12)19-15(21)10-14(16(22)23)17-8-3-9-24-2/h4-7,14,17H,3,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKPEKVVJUEEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Acetamidophenyl Intermediate: : This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Reaction Conditions: Acetic anhydride in the presence of a base such as pyridine.
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Coupling with Amino Acid Derivative: : The acetamidophenyl intermediate is then coupled with an amino acid derivative, such as 3-methoxypropylamine.
Reaction Conditions: This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).
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Final Cyclization and Purification: : The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
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Substitution: : The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated derivatives or other substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s amide and amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other 4-oxobutanoic acid derivatives, which share its core but differ in substituents. Below is a comparative analysis based on structural features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives
Key Structural and Functional Insights
Comparison with Fluorophenyl Derivative The 2-fluorophenyl substituent in 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid () introduces electron-withdrawing effects, favoring metal coordination in biological systems . In contrast, the target compound’s acetamidophenyl group may prioritize enzyme binding over metal complexation.
Hydrazino Derivatives The hydrazino-linked phenoxy derivative () exhibits distinct reactivity due to its hydrazine group, which may participate in redox reactions or form stable complexes. This contrasts with the target compound’s amino groups, which are more likely to engage in hydrogen bonding .
Enzyme Inhibition Potential Structural analogs like (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid () demonstrate potent inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis. The target compound’s acetamidophenyl group could mimic this activity, though experimental validation is required .
Physicochemical Properties
- Solubility : The 3-methoxypropyl group in the target compound likely enhances aqueous solubility compared to the hydrophobic cyclopropylethyl and fluorophenyl derivatives .
- Stability: The hydrazino group in ’s compound may confer instability under acidic conditions, whereas the target compound’s amide and ether linkages suggest greater stability .
Biological Activity
The compound 4-((4-Acetamidophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid , also known as a derivative of 4-oxobutanoic acid, has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
- IUPAC Name : this compound
This compound belongs to the class of organic compounds known as alkyl-phenylketones, which are characterized by the presence of a ketone functional group attached to an aromatic ring.
Antimicrobial Activity
Research indicates that derivatives of 4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial topoisomerases, crucial for DNA replication and repair.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Klebsiella pneumoniae | 4 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases.
Cytotoxicity and Cancer Research
In cancer research, related compounds have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspase pathways. Further studies are needed to evaluate the specific effects of this compound on cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on the cytotoxic effects of similar compounds revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the bioavailability and therapeutic potential of the compound. Preliminary data suggest:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Moderate potential for crossing the blood-brain barrier.
- Metabolism : Likely metabolized by CYP450 enzymes, with low inhibitory promiscuity observed.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.7933 |
| Blood-Brain Barrier | +0.7756 |
| CYP450 Inhibitory Promiscuity | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
